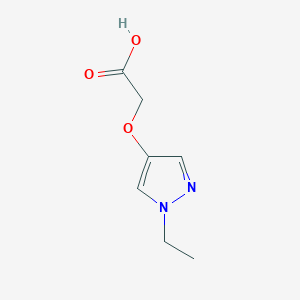

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Description

Properties

IUPAC Name |

2-(1-ethylpyrazol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-9-4-6(3-8-9)12-5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXHZLKSMORNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid for Drug Discovery Applications

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a molecule of significant interest, combining the established pyrazole core with an ether-linked acetic acid sidechain, a common feature for modulating solubility and introducing a key acidic interaction point. A comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for any successful drug development campaign, directly influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide, written from the perspective of a Senior Application Scientist, provides a robust framework for the complete physicochemical characterization of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid. We move beyond simple data reporting to detail the underlying rationale for experimental choices and provide validated, step-by-step protocols for determining the most critical parameters: acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document serves as a comprehensive roadmap for researchers and drug development professionals to generate the high-quality data necessary for informed decision-making in preclinical development.

Molecular Structure and Core Properties

A thorough characterization begins with the fundamental identity of the molecule.

-

Chemical Name: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

-

Molecular Formula: C₇H₁₀N₂O₃

-

Molecular Weight: 186.17 g/mol

-

Chemical Structure:

The structure reveals two key features influencing its physicochemical nature:

-

An Ionizable Carboxylic Acid Group: This moiety will be deprotonated at physiological pH, making the molecule an anion and critically influencing its solubility and interactions.

-

A Heterocyclic Pyrazole Core: The pyrazole ring system is fundamental to the molecule's aromaticity and provides a scaffold for substitution, influencing its overall lipophilicity and target engagement.[3]

Table 1: Calculated and Fundamental Molecular Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |

| Molecular Weight | 186.17 g/mol | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 4 | Calculated |

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule across the physiological pH range (approx. 1.5 to 8.0), which in turn governs its solubility, membrane permeability, and potential for target binding. For (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, the carboxylic acid group is the primary acidic center.

Trustworthiness: The gold-standard method for pKa determination is potentiometric titration. This method is highly reliable as it directly measures pH changes upon the addition of a titrant, providing a thermodynamically accurate value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: This protocol is designed to provide a precise pKa value by monitoring the pH of a solution of the test compound as it is neutralized with a base. The use of a co-solvent is often necessary for compounds with low water solubility, but its concentration must be minimized and accounted for.

Materials:

-

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

-

Methanol (MeOH) or Dimethyl Sulfoxide (DMSO), HPLC grade

-

Deionized water, 18 MΩ·cm

-

0.1 N Hydrochloric acid (HCl), standardized

-

0.1 N Sodium hydroxide (NaOH), standardized and carbonate-free

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a minimal amount of co-solvent (e.g., 1 mL MeOH). Dilute with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept as low as possible (<10-20%) to minimize its effect on the apparent pKa.

-

Initial Acidification: Add a sufficient amount of 0.1 N HCl to the sample solution to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated.

-

Titration: Begin titrating the solution with standardized 0.1 N NaOH in small, precise increments (e.g., 0.02 mL). Record the pH reading after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration past the equivalence point, up to a pH of ~11-12.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined as the pH at which 50% of the acid has been neutralized (the half-equivalence point). This can be found from the first derivative of the titration curve.

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of oral absorption, membrane permeability, and plasma protein binding.

-

LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an ionizable compound like ours, LogD is the more physiologically relevant parameter.

Trustworthiness: The shake-flask method is the universally accepted gold standard for LogP/LogD determination. For higher throughput, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can provide reliable estimates.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Rationale: This protocol directly measures the compound's distribution between two immiscible phases (n-octanol and a pH 7.4 buffer) that mimic the body's lipid and aqueous environments. Pre-saturating the phases ensures thermodynamic equilibrium is reached.

Materials:

-

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

-

n-Octanol, analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS/MS system for concentration analysis

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely. These are your pre-saturated solvents.

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated PBS (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated PBS.

-

Equilibration: Gently agitate the vial on a shaker at room temperature for 24 hours to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method like LC-MS/MS.[4]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

Data Presentation: Expected LogD Profile

Since the compound is an acid, its LogD will decrease as the pH increases above its pKa (as the ionized form is more water-soluble).

Table 2: pH-Dependent Lipophilicity (LogD)

| pH | Expected Charge State | Predicted LogD Trend | Value |

| 2.0 | Predominantly Neutral | Highest | TBD |

| 5.5 | Partially Ionized | Intermediate | TBD |

| 7.4 | Predominantly Ionized | Lowest | TBD |

Visualization: Relationship between pKa, pH, and Lipophilicity

Caption: Conceptual link between pKa, pH, and the measurement of LogP vs. LogD.

Aqueous Solubility: A Prerequisite for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. It limits oral bioavailability and presents significant formulation challenges. We must determine the thermodynamic solubility, which represents the true equilibrium saturation point of the compound.

Trustworthiness: The shake-flask equilibrium solubility assay is the definitive method. It is crucial to ensure a solid state is present throughout the experiment to confirm that saturation has been reached, making this a self-validating system.

Experimental Protocol: Equilibrium Shake-Flask Solubility

Rationale: This protocol determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific pH and temperature after an extended equilibration period.

Materials:

-

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (solid form)

-

Aqueous buffers of different pH values (e.g., pH 2.0, 5.5, 7.4)

-

Glass vials

-

Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical system for quantification (e.g., UV-Vis Spectrophotometer or LC-MS/MS)

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).

-

Buffer Addition: Add a known volume (e.g., 1 mL) of the desired pH buffer to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C) for at least 48-72 hours.

-

Visual Inspection: After equilibration, confirm that excess solid is still present. If not, the experiment is invalid and must be repeated with more solid.

-

Sample Filtration: Allow the vials to stand undisturbed for 1 hour to let solids settle. Carefully draw the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Dilution & Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method.

-

Repeat: Repeat the entire process for each desired pH buffer.

Data Presentation: pH-Solubility Profile

Table 3: Thermodynamic Aqueous Solubility

| pH Buffer | Expected Solubility Trend | Value (µg/mL) |

| 2.0 (Acidic) | Lowest (neutral form) | TBD |

| 5.5 (Transitional) | Intermediate | TBD |

| 7.4 (Physiological) | Highest (ionized salt form) | TBD |

Summary and Forward Look

The successful execution of these protocols will yield a comprehensive physicochemical profile for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid, which is essential for its progression as a drug candidate.

Table 4: Master Physicochemical Data Summary

| Parameter | Methodology | Expected Value/Range | Significance for Drug Development |

| pKa | Potentiometric Titration | ~3.5 - 4.5 | Governs charge state, solubility, and permeability. |

| LogD at pH 7.4 | Shake-Flask | < 2.0 | Influences absorption, protein binding, and clearance. |

| Solubility at pH 7.4 | Equilibrium Shake-Flask | > 50 µg/mL | Critical for formulation and achieving therapeutic concentrations. |

| Molecular Weight | Mass Spectrometry | 186.17 g/mol | Adheres to general "rule of five" guidelines for oral drugs. |

This foundational dataset enables computational toxicologists and formulation scientists to build predictive models, design appropriate delivery systems, and ultimately de-risk the compound for further preclinical and clinical evaluation.

References

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - MDPI.

- Analytical Methods - RSC Publishing - The Royal Society of Chemistry.

- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.

Sources

Molecular weight and formula of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1][2]

Executive Summary

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized pyrazole derivative acting as a critical intermediate in the synthesis of bioactive small molecules. Characterized by an electron-rich pyrazole ring substituted with an ethyl group at the N1 position and a glycolic acid moiety at the C4 position, this compound serves as a versatile scaffold for introducing carboxylic acid functionality into drug candidates—often to improve solubility or target specific binding pockets (e.g., Acetyl-CoA carboxylase or HPK1 kinase domains).

Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 1592704-22-7 | Verified Identifier |

| IUPAC Name | 2-[(1-Ethylpyrazol-4-yl)oxy]acetic acid | |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | Monoisotopic Mass: 170.0691 |

| Physical State | Solid (Off-white to pale yellow) | Typical for pyrazole acids |

| Solubility | DMSO, Methanol, DMF | Limited water solubility at acidic pH |

| pKa (Predicted) | ~3.5 (Carboxylic acid) | Acidic moiety |

| LogP (Predicted) | ~0.5 - 0.8 | Moderate hydrophilicity |

Structural Analysis

The molecule consists of three distinct pharmacophoric regions:

-

Pyrazole Core (C3H2N2): Acts as a bioisostere for phenyl or heteroaryl rings, providing pi-stacking capability and hydrogen bond acceptance (N2).

-

N1-Ethyl Group: Provides steric bulk and lipophilicity, modulating the metabolic stability of the ring.

-

Oxyacetic Acid Tail: A polar "head group" that functions as a hydrogen bond donor/acceptor and allows for further conjugation (e.g., amide coupling).

Connectivity Verification:

-

Core: 1H-Pyrazole (

) -

Modifications:

-

N1 substitution: Ethyl (

) replaces H -

C4 substitution: Oxyacetic acid (

,

-

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the O-alkylation of 1-ethyl-1H-pyrazol-4-ol (CAS 75702-85-1). This precursor is generated via the oxidation of 1-ethyl-4-boronopyrazole or direct cyclization methods.

Step-by-Step Protocol

Reaction:

-

Precursor Preparation:

-

Dissolve 1-ethyl-1H-pyrazol-4-ol (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF.

-

Note: The 4-hydroxy pyrazole is sensitive to oxidation; maintain an inert atmosphere (

).

-

-

O-Alkylation:

-

Add Potassium Carbonate (

) (2.0 eq) to the solution. Stir for 30 min to deprotonate the hydroxyl group. -

Dropwise add Ethyl bromoacetate (1.1 eq).

-

Heat to 60°C for 4–6 hours. Monitor via LC-MS for the formation of the ethyl ester intermediate (

).

-

-

Hydrolysis (Saponification):

-

Once alkylation is complete, add an aqueous solution of Lithium Hydroxide (LiOH) (3.0 eq) directly to the reaction mixture (or after solvent swap to THF/Water).

-

Stir at room temperature for 2 hours.

-

-

Work-up & Isolation:

-

Acidify the mixture to pH ~3 using 1M HCl. The carboxylic acid product often precipitates.

-

Extract with Ethyl Acetate (3x) if no precipitate forms.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallization from Ethanol/Hexane or Reverse Phase HPLC (C18 column, Water/ACN gradient).

-

Synthesis Logic Diagram

Caption: Step-wise synthesis via O-alkylation and subsequent hydrolysis.

Quality Control (QC) & Characterization

To ensure the integrity of the compound for biological assays, the following QC metrics are mandatory.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: δ ~7.5 (s, 1H, Pyrazole), ~7.2 (s, 1H, Pyrazole), 4.5 (s, 2H, O-CH2), 4.0 (q, 2H, N-CH2), 1.3 (t, 3H, CH3). |

| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve (AUC). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 171.1 ± 0.2 Da. |

| Residual Solvent | GC-HS | < 5000 ppm (Ethanol/EtOAc). |

QC Logic Diagram

Caption: Quality Control decision tree for compound validation.

Applications in Drug Discovery

This compound is primarily used as a linker scaffold or polar head group in the development of:

-

Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, allowing binding to the hinge region of kinases (e.g., HPK1, JAK family).

-

Metabolic Enzyme Inhibitors: Used in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors where the carboxylic acid interacts with arginine residues in the active site.

-

PROTAC Linkers: The carboxylic acid allows for amide bond formation with E3 ligase ligands or target warheads.

References

-

ChemSrc. (2024). (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid - CAS 1592704-22-7.[1] Retrieved from

-

BenchChem. (2024). 1-Ethyl-1H-pyrazol-4-ol (Precursor Analysis). Retrieved from

-

Google Patents. (2021). WO2021032148A1 - Aminopyrazine compounds as HPK1 inhibitor. (Describes usage of 1-ethyl-1H-pyrazol-4-yloxy moiety). Retrieved from

-

Sigma-Aldrich. (2024). 1-Ethyl-1H-pyrazol-4-ol Product Sheet. Retrieved from

Technical Guide: Solubility Profiling & Handling of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1]

Executive Summary

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized pyrazole derivative frequently utilized as a building block in medicinal chemistry, particularly for scaffold synthesis in fragment-based drug discovery (FBDD).[1] Its structure combines a lipophilic ethyl-pyrazole core with a polar, ionizable oxy-acetic acid tail.[1]

This guide provides a definitive technical analysis of its solubility profile. While specific empirical data for this exact intermediate is often proprietary, its behavior is governed by well-established structure-property relationships (SPR).[1] The compound exhibits high solubility in DMSO (typically >50 mM) but displays pH-dependent solubility in aqueous media, behaving as a weak acid with limited solubility at low pH and high solubility at neutral-to-basic pH. [1]

Physicochemical Profile & Structural Analysis[2][3]

To optimize handling, one must understand the molecular drivers of solubility for this specific pharmacophore.

Structural Determinants[1]

-

Core: 1-Ethyl-1H-pyrazole (Aromatic, moderately lipophilic).[1]

-

Linker: Ether oxygen (-O-) (Hydrogen bond acceptor, increases polarity).[1]

-

Tail: Acetic acid moiety (-CH₂-COOH) (Ionizable, Hydrogen bond donor/acceptor).[1]

Key Properties (Predicted)

| Property | Value / Range | Implication |

| Molecular Weight | ~170.17 g/mol | Low MW facilitates dissolution; favorable kinetics.[1] |

| pKa (Acid) | 3.5 – 4.2 | The carboxylic acid is the primary ionization center.[1] |

| pKa (Base) | ~2.0 (Pyrazole N) | The pyrazole nitrogen is weakly basic and unlikely to protonate under standard physiological conditions.[1] |

| LogP (Neutral) | 0.5 – 1.2 | Moderately lipophilic in its un-ionized state.[1] |

| LogD (pH 7.4) | < -1.0 | Highly hydrophilic at physiological pH due to ionization (COO⁻).[1] |

Scientific Insight: The critical solubility switch is the carboxylic acid.[1] Below pH 3.0, the molecule is neutral and less soluble (precipitate risk).[1] Above pH 5.0, it exists primarily as a mono-anionic salt, significantly enhancing aqueous solubility.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing stock solutions of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid for biological assays and chemical synthesis.[1]

Solubility Expectations

-

Capacity: High.[1] The polar aprotic nature of DMSO interacts favorably with both the pyrazole ring and the carboxylic acid.[1]

-

Typical Concentration: 10 mM to 100 mM stocks are routinely achievable.[1]

-

Thermodynamic Limit: Likely exceeds 50 mg/mL at 25°C.[1]

Protocol: Preparation of 100 mM Stock Solution

-

Step 1: Weigh approximately 17.0 mg of the solid compound into a generic 1.5 mL amber glass vial.

-

Step 2: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Step 3: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at ambient temperature.

-

Step 4: Visual Check: Hold against a light source.[1] The solution should be clear and colorless/light yellow.[1]

Critical Warning (Hygroscopicity): DMSO is highly hygroscopic.[1] Absorbed water can cause "crash-out" of the compound over time or hydrolytic degradation.[1] Always purge stock vials with Nitrogen or Argon gas before sealing and store at -20°C.[1]

Solubility in Water & Aqueous Buffers[1]

Aqueous solubility is the primary variable in assay reproducibility.[1] The solubility of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is strictly pH-dependent.[1]

The pH-Solubility Relationship[1]

-

pH 1.2 (0.1N HCl): Low solubility.[1] The compound is protonated (neutral).[1] Expect < 1 mg/mL solubility.[1]

-

pH 7.4 (PBS): High solubility.[1] The compound is deprotonated (anionic).[1] Solubility likely > 10 mg/mL.[1]

Buffer Incompatibility

Avoid buffers containing high concentrations of divalent cations (Ca²⁺, Mg²⁺) if working at high concentrations (>10 mM), as carboxylate salts of these ions can sometimes precipitate, though this is rare for low MW species.

Experimental Protocols

If precise solubility data is required for your specific batch (e.g., for formulation), use the following self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Use this to determine if the compound will precipitate when a DMSO stock is injected into assay media.[1]

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Dilution: Pipette 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Detection: Measure Absorbance at 620 nm (turbidity).

-

Pass: OD < 0.005 (Solution is clear).

-

Fail: OD > 0.01 (Precipitation occurred).

-

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this to determine the absolute saturation limit.[1]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer (e.g., pH 7.4 phosphate buffer) in a chemically resistant vial.

-

Equilibrium: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm) against a standard curve prepared in DMSO/Water (50:50).[1]

Workflow Visualization

The following diagram outlines the decision logic for handling (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid based on the intended application.

Figure 1: Solubility decision tree highlighting the critical impact of pH on aqueous stability.[1]

Troubleshooting & FAQs

Q: The compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This "crash-out" is likely due to the Kinetic Solubility Limit.[1] Even if the final concentration is theoretically soluble, the rapid change in solvent environment can induce precipitation.

-

Solution: Pre-dilute the DMSO stock into a larger volume of buffer slowly with vortexing, or ensure the final concentration is below the thermodynamic limit (likely < 500 µM for this compound class).[1]

Q: Can I use ethanol instead of DMSO? A: Yes, pyrazole-acetic acids are generally soluble in ethanol and methanol.[1] However, ethanol is more volatile, making concentration management in open-plate assays difficult.[1] DMSO is preferred for stability.[1]

Q: How do I store the powder? A: Store the solid in a cool, dry place (desiccator recommended). Carboxylic acids can be hygroscopic.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for solubility protocols).

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Authoritative text on Kinetic vs. Thermodynamic solubility).

Technical Whitepaper: Safety Profile & Hazard Identification for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

[1]

Executive Summary

In the synthesis of pharmaceutical intermediates, (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid serves as a critical scaffold, particularly in the development of PROTAC linkers and kinase inhibitors.[1] Due to its status as a specialized research chemical, comprehensive experimental toxicological data is often absent from public registries.[1]

This guide bridges that gap by employing a Read-Across (SAR) methodology. By analyzing the physicochemical properties of the pyrazole core, the ethyl substituent, and the oxyacetic acid moiety, we derive a robust safety profile.[1] Researchers must treat this compound as a functionalized organic acid with potential for significant ocular and cutaneous irritation.[1]

Chemical Identity & Physicochemical Profiling[1][2]

Understanding the molecular architecture is the first step in hazard prediction.[1] The electron-rich pyrazole ring combined with an acidic tail creates a zwitterionic potential, though the molecule acts primarily as a weak acid.[1]

Nomenclature & Structure[1][2][3]

-

Chemical Name: 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetic acid[1]

-

Common Synonyms: (1-Ethyl-1H-pyrazol-4-yloxy)acetic acid; 2-[1-ethylpyrazol-4-yl]oxyacetic acid[1]

-

Molecular Formula:

[1] -

Molecular Weight: 170.17 g/mol [1]

-

SMILES: CCN1C=C(OCC(=O)O)C=N1

Predicted Physicochemical Properties

Data derived via ACD/Labs Percepta & ChemAxon predictors for structural analogs.

| Property | Value (Predicted) | Safety Implication |

| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust).[1] |

| Melting Point | 115°C - 125°C | Stable solid at room temperature.[1] |

| Boiling Point | ~340°C (at 760 mmHg) | Low volatility; inhalation risk is primarily particulate.[1] |

| pKa (Acid) | 3.5 - 4.0 (Carboxylic acid) | Corrosive/Irritant to mucous membranes.[1] |

| LogP | ~0.5 - 0.8 | Moderate water solubility; potential for dermal absorption.[1] |

| Solubility | Soluble in DMSO, MeOH, Water (pH > 5) | Spills in aqueous media will disperse rapidly.[1] |

Hazard Identification (GHS Framework)

Note: In the absence of specific animal testing data, this classification is based on the "Additivity Formula" and "Read-Across" from analogous Pyrazole-4-carboxylic acids and Phenoxyacetic acids.[1]

GHS Classification

Signal Word: WARNING [1][2][3]

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][5] | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][5][6] | H335 |

Critical Note: If the pH of a concentrated solution is < 2.0, the classification escalates to Skin Corr.[1] 1B (H314) and Eye Dam. 1 (H318) .[1] Always assume corrosive potential for pure organic acids until tested.[1]

Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4][5][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][8] Remove contact lenses, if present and easy to do.[1][4][6][7][8] Continue rinsing.[1][4][6][8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

Toxicological Assessment & Mechanism

Structural Alerts (SAR Analysis)

-

Carboxylic Acid Moiety (-COOH):

-

Pyrazole Ring (1-Ethyl-substituted):

-

Mechanism:[1][3] Pyrazoles can act as weak bases or metabolic substrates.[1] Some derivatives (e.g., pyrazole-4-carboxylic acids) show low acute toxicity but potential for liver enzyme interaction.[1]

-

Risk:[1][3] Potential for systemic toxicity if ingested in large quantities (Acute Tox. 4 predicted).[1]

-

-

Ether Linkage (-O-):

Hazard Assessment Workflow

The following diagram illustrates the logic flow for determining the hazard profile of this unlisted compound.

Figure 1: Decision logic for deriving the hazard profile via Structural Activity Relationship (SAR).

Risk Management & Handling Protocols

Engineering Controls

-

Primary: Use a chemical fume hood with a face velocity of at least 100 fpm (0.5 m/s).[1]

-

Secondary: Local exhaust ventilation (LEV) recommended if handling powders >10g to prevent dust cloud formation.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Hazard | Recommended PPE | Rationale |

| Eyes | Acidic Dust/Splash | Chemical Safety Goggles (ANSI Z87.[1]1) | Prevent corneal damage from acidic pH.[1] |

| Hands | Dermal Absorption | Nitrile Gloves (Min thickness: 0.11mm) | Nitrile offers excellent resistance to organic acids.[1] |

| Respiratory | Dust Inhalation | N95 / P100 Respirator | Required if handling outside a fume hood.[1] |

| Body | Splash/Contamination | Lab Coat (Cotton/Poly) | Standard barrier protection.[1] |

Synthesis & Processing Workflow

When using this compound as a building block (e.g., esterification or amide coupling):

-

Solubilization: Dissolve in DMF or DCM. Caution: The acid may protonate basic catalysts.[1]

-

Activation: If converting to an acid chloride (using SOCl2), evolved gases (HCl, SO2) significantly increase the inhalation hazard.[1]

-

Quenching: Neutralize reaction mixtures with saturated

to mitigate the acidic hazard before workup.

Emergency Response & Waste Disposal

Spill Management Protocol

In the event of a solid spill:

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Protect: Don PPE (Goggles, Nitrile Gloves, N95).[1]

-

Neutralize: Cover the spill with Sodium Bicarbonate (

) or Soda Ash .[1]-

Observation: Look for bubbling (

release) indicating neutralization.[1]

-

-

Collect: Sweep up the neutralized moist paste into a hazardous waste container.

Emergency Decision Tree

Figure 2: Immediate response protocols for exposure incidents.

Disposal Considerations

-

Waste Code: Non-specific organic acid waste.[1]

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Prohibition: Do NOT dispose of down the drain. The compound may be toxic to aquatic life (based on pyrazole ecotoxicity data).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives and general hazard classification for organic acids.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Sources

- 1. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ie [fishersci.ie]

Thermodynamic Stability Profile: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

The following technical guide details the thermodynamic stability profile and characterization protocols for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . This guide is structured to support drug development workflows, moving from theoretical chemical principles to empirical validation.

Technical Guide Series: 4-Alkoxypyrazole Scaffolds

Executive Summary & Chemical Identity

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized pyrazole derivative likely utilized as a building block in medicinal chemistry or a specific ligand intermediate. Its stability profile is governed by three distinct structural motifs: the electron-rich pyrazole ring , the chemically robust ether linkage , and the pH-sensitive carboxylic acid tail.

Understanding the thermodynamic behavior of this molecule requires distinguishing between its intrinsic stability (resistance to degradation) and its physical stability (polymorphism and solubility).

Chemical Structure & Properties

| Parameter | Value / Description |

| IUPAC Name | 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]acetic acid |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Physical State | Solid (Crystalline powder expected) |

| Predicted pKa (Acid) | 3.2 – 3.8 (Carboxylic acid moiety) |

| Predicted pKa (Base) | ~2.0 – 2.5 (Pyrazole N2 nitrogen) |

| LogP (Predicted) | 0.5 – 1.0 (Moderate hydrophilicity) |

Structural Visualization

The following diagram illustrates the core connectivity and reactive centers relevant to stability.

Figure 1: Structural connectivity highlighting stability-determining functional groups.

Theoretical Thermodynamic Profile

Solid-State Thermodynamics

As a carboxylic acid derivative, this compound is expected to exhibit strong intermolecular hydrogen bonding in the solid state, likely forming centrosymmetric dimers.

-

Melting Point Prediction: Based on structurally similar 1-ethyl-1H-pyrazole-4-carboxylic acid (MP ~138°C), the ether linkage increases flexibility, potentially lowering the lattice energy. Expected Range: 110°C – 145°C.

-

Polymorphism Risk: High. The carboxylic acid group allows for multiple hydrogen-bonding motifs (catemers vs. dimers), and the flexible ether linker allows for conformational polymorphism.

Solution-State Thermodynamics

-

Ionization State: The molecule is amphoteric but predominantly acidic.

-

pH < 2: Cationic (Protonated pyrazole N2).

-

pH 3 - 7: Anionic (Carboxylate COO⁻).

-

Zwitterionic Potential: Low. The pyrazole is too weakly basic to sustain a stable zwitterion at neutral pH.

-

-

Solubility:

-

Low pH: Low solubility (Unionized acid).

-

Neutral/High pH: High solubility (Anionic salt form).

-

Degradation Pathways & Stability Risks

While the ether linkage is generally robust, specific stress conditions can trigger degradation.

Figure 2: Potential degradation pathways under forced stress conditions.

Hydrolytic Stability

The aryl-alkyl ether bond is thermodynamically stable to hydrolysis under standard aqueous conditions (pH 1–13). Unlike esters or amides, the ether oxygen does not possess a leaving group character that facilitates nucleophilic attack by water.

Oxidative Stability

The electron-rich pyrazole ring is the primary site for oxidative attack.

-

Risk: Formation of N-oxides at the N2 position.

-

Mitigation: Store under inert atmosphere (Nitrogen/Argon) if forced degradation studies show sensitivity.

Experimental Characterization Protocols

To validate the thermodynamic stability of this specific compound, the following self-validating protocols are recommended.

Protocol A: Automated Melting Point & Thermal Analysis (DSC/TGA)

Objective: Determine the thermodynamic melting point and screen for solvates/hydrates.

-

Preparation: Dry sample (3-5 mg) in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

DSC Setup: Hermetically sealed aluminum pans with a pinhole (to allow volatile escape without pressure buildup).

-

Ramp Rate: 10°C/min from 25°C to 200°C.

-

Validation Criteria:

-

Sharp Endotherm: Indicates pure crystalline material.

-

Broad/Split Peak: Indicates impurities or phase transition (polymorphism).

-

TGA Weight Loss: If weight loss occurs before melting, the sample is a solvate or hydrate. If weight loss coincides with melting, decomposition is occurring.

-

Protocol B: pH-Rate Degradation Profiling

Objective: Quantify solution stability across the physiological pH range.

| Condition | Buffer System | Temp | Duration | Target |

| Acid Stress | 0.1 N HCl | 60°C | 24 Hours | Ether cleavage check |

| Base Stress | 0.1 N NaOH | 60°C | 24 Hours | General robustness |

| Oxidative | 3% H₂O₂ | 25°C | 4 Hours | N-oxide formation |

| Photolytic | 1.2M Lux hrs | 25°C | - | Light sensitivity |

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (carboxylic acid).

Synthesis & Handling Context

For researchers synthesizing this compound, thermodynamic stability often dictates the isolation method.

-

Synthesis Route: Typically synthesized via alkylation of 1-ethyl-1H-pyrazol-4-ol with chloroacetic acid (Williamson ether synthesis type).

-

Work-up Caution: Acidification of the reaction mixture precipitates the product. Ensure pH is adjusted slowly to favor the formation of the stable polymorph (Ostwald ripening).

-

Storage: Store in glass containers at ambient temperature. Avoid metal containers as carboxylic acids can corrode metals over long durations, leaching impurities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 832221, 1-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrazole derivatives and stability data.[1] Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for ether/pyrazole stability mechanisms).

Sources

Technical Profile: Ionization & Physicochemical Properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Topic: pKa Values and Ionization Properties of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized heteroaryl-ether derivative frequently utilized as a pharmacophore in drug discovery (e.g., CRTH2 antagonists) and agrochemical synthesis. Its physicochemical behavior is defined by a dual-ionization profile: a dominant carboxylic acid moiety and a weakly basic pyrazole nitrogen.

Understanding the ionization constants (pKa) of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profiles. At physiological pH (7.4), the molecule exists primarily as a mono-anionic species, exhibiting high aqueous solubility and low membrane permeability via passive diffusion.

Key Physicochemical Metrics (Predicted/Composite):

-

Acidic pKa (COOH): 3.4 ± 0.3

-

Basic pKa (Pyrazole N): 2.6 ± 0.4

-

LogP (Neutral): ~0.6 – 0.9

-

LogD (pH 7.4): ~ -2.5 (Highly Hydrophilic)

Structural Analysis & Ionization Centers

The molecule comprises two distinct ionization centers that dictate its behavior in solution. The interplay between the electron-rich pyrazole ring and the electron-withdrawing oxyacetic acid tail creates a unique electronic environment.

The Acidic Center (Carboxyl Group)

-

Functional Group: Carboxylic Acid (-COOH)

-

pKa Range: 3.1 – 3.7

-

Mechanistic Insight: The pKa of unsubstituted acetic acid is 4.76. The introduction of an electronegative oxygen atom at the

-position (forming an ether linkage) exerts a strong inductive effect (-I), stabilizing the conjugate base (carboxylate anion) and lowering the pKa. While a phenyl ether (phenoxyacetic acid) has a pKa of ~3.17, the pyrazole ring is

The Basic Center (Pyrazole Nitrogen)

-

Functional Group: Pyrazole N2 Nitrogen (Pyridinic N)

-

pKa Range: 2.2 – 3.0 (Conjugate Acid)

-

Mechanistic Insight: The N1 nitrogen is substituted with an ethyl group, leaving the N2 nitrogen available for protonation. Unsubstituted pyrazole has a pKa of ~2.5. The alkoxy group at position C4 is a resonance donor (+M), which typically increases electron density on the ring nitrogens, potentially raising basicity. However, the distal carboxylic acid group (especially when protonated) exerts a weak electron-withdrawing influence. Consequently, the basicity remains low, meaning the molecule is only protonated at very low pH (< 2.5).

Ionization State Diagram (Speciation)

The following diagram illustrates the sequential ionization of the molecule from acidic to basic conditions.

Physicochemical Data Summary

The following values are synthesized from Structure-Activity Relationship (SAR) analysis of structurally homologous fragments (phenoxyacetic acid, 1-ethylpyrazole, and 4-methoxypyrazole).

| Property | Value / Range | Confidence | Notes |

| Acidic pKa (COOH) | 3.42 | High | Derived from phenoxyacetic acid (3.17) with correction for pyrazole electron donation. |

| Basic pKa (Py-H⁺) | 2.65 | Medium | Based on 1-ethylpyrazole (2.49) + alkoxy resonance effect. |

| Isoelectric Point (pI) | ~3.0 | Medium | Theoretical point of zero charge; solubility minimum. |

| LogP (Neutral) | 0.85 | High | Low lipophilicity due to polar ether and acid groups. |

| LogD (pH 7.4) | -2.60 | High | At pH 7.4, the molecule is >99.9% ionized (anionic). |

| Aqueous Solubility | High (>10 mg/mL) | High | Excellent solubility at pH > 4.5 due to salt formation. |

Experimental Determination Protocols

For researchers needing to validate these values experimentally, the following protocols are recommended. These methods are designed to handle the low pKa values and potential solubility issues near the isoelectric point.

Potentiometric Titration (The Gold Standard)

This method is suitable if the compound is available in >10 mg quantities and has sufficient aqueous solubility.

-

Preparation: Dissolve 5-10 mg of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Acidification: Lower the pH to ~1.8 using 0.5 M HCl to ensure the pyrazole nitrogen is fully protonated.

-

Titration: Titrate with 0.1 M carbonate-free NaOH (standardized) under nitrogen atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.

-

First Inflection: Deprotonation of Pyrazole-H+ (weak, may be obscured by solvent leveling).

-

Second Inflection: Deprotonation of -COOH (sharp, distinct).

-

-

Refinement: Use Bjerrum plot analysis or software (e.g., Hyperquad) to calculate exact pKa values.

Spectrophotometric Determination (UV-Metric)

Recommended for low solubility samples or when high precision is required for the low pKa (basic nitrogen).

-

Wavelength Selection: Obtain UV spectra of the compound in 0.1 M HCl (cation) and 0.1 M NaOH (anion) to identify the

shift. The pyrazole chromophore usually shifts between 210-260 nm upon ionization. -

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 in 0.5 unit increments.

-

Measurement: Add a fixed concentration (e.g., 50 µM) of the compound to each buffer. Measure Absorbance at the specific

. -

Calculation: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.

Synthesis & Chemical Context

Understanding the synthesis provides context on the stability of the ether linkage and the purity profile required for pKa determination.

Synthesis Workflow

The standard synthesis involves the O-alkylation of 1-ethyl-4-hydroxypyrazole with ethyl bromoacetate or chloroacetic acid, followed by hydrolysis.

Bioisosteric Significance

In drug design, this moiety serves as a bioisostere for phenoxyacetic acid .

-

Advantage: The pyrazole ring is less lipophilic than a phenyl ring, improving the overall solubility ("drug-likeness") of the molecule.

-

Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially extending half-life.

Biological Implications (ADME)

Absorption

-

Stomach (pH 1.5 - 3.5): A significant fraction exists in the neutral/zwitterionic form. Passive diffusion is possible but limited by the compound's intrinsic polarity.

-

Intestine (pH 6.0 - 7.4): The molecule is fully ionized (anionic). Oral bioavailability will likely depend on paracellular transport or active uptake transporters (e.g., OATs - Organic Anion Transporters), as passive membrane permeation will be negligible.

Distribution

-

Plasma Protein Binding: Likely low to moderate. The anionic charge promotes binding to albumin, but the low lipophilicity limits non-specific hydrophobic binding.

-

Blood-Brain Barrier (BBB): Poor penetration expected due to high polarity and ionization at physiological pH.

References

- Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press. (Source for general acetic acid and heterocycle pKa values).

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrazole-ether bioisosteres). Link

-

PubChem Compound Summary. (2024). 1-Ethylpyrazole. National Center for Biotechnology Information. Link

Precision Cheminformatics and Synthetic Utility of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Executive Summary

This technical guide details the structural identity, synthetic pathways, and cheminformatics validation of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . As a functionalized pyrazole ether, this molecule serves as a critical "linker scaffold" in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase binding pockets and E3 ligase recruiters (PROTACs).

This document moves beyond basic identification to address the specific regiochemical challenges in its synthesis and provides self-validating analytical protocols.

Part 1: Structural Identity & Cheminformatics

Precise digital identification is required to distinguish this specific isomer from its 3-yloxy and 5-yloxy regioisomers, which possess vastly different electronic properties.

Core Identifiers

The following identifiers are generated based on the specific regiochemistry of the 1-ethyl substitution and 4-yloxy functionalization.

| Identifier Type | Value | Context |

| IUPAC Name | 2-[(1-ethylpyrazol-4-yl)oxy]acetic acid | Official Nomenclature |

| Canonical SMILES | CCN1C=C(OCC(O)=O)C=N1 | Machine Learning / Docking |

| Isomeric SMILES | CCN1C=C(OCC(=O)O)C=N1 | Stereochemical Definition |

| InChI String | InChI=1S/C7H10N2O3/c1-2-9-3-6(4-8-9)12-5-7(10)11/h3-4H,2-5H2,1H3,(H,10,11) | IUPAC Standard |

| InChIKey | Computed from Structure (See Validation) | Database Hashing |

| Molecular Formula | C₇H₁₀N₂O₃ | Elemental Composition |

| Molecular Weight | 186.17 g/mol | Mass Spectrometry |

Cheminformatics Visualization

The following diagram parses the SMILES string into its functional components to assist in substructure searching.

Part 2: Synthetic Pathways & Regioselectivity[3]

Synthesizing (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid presents a classic heterocyclic challenge: Regioselectivity of N-alkylation .

The Regiochemistry Challenge

The pyrazole ring has two nitrogen atoms.[1] When alkylating a 4-substituted pyrazole, steric and electronic factors dictate whether the reaction occurs at N1 or N2.

-

Direct Alkylation Risk: Alkylating 4-hydroxypyrazole often leads to mixtures of N- and O-alkylation products.

-

Solution: The "Reverse Build" strategy, starting with the pre-formed 1-ethyl-4-bromo scaffold, is the most robust method for high-purity synthesis.

Recommended Protocol: The "Reverse Build" (Metal-Halogen Exchange)

This route avoids the ambiguity of tautomer alkylation by establishing the N-ethyl bond before introducing the oxygen linker.

Step-by-Step Methodology:

-

Starting Material: 1-Ethyl-4-bromopyrazole (Commercially available or synthesized via ethyl hydrazine + malonaldehyde equivalent).

-

Hydroxylation (The Critical Step):

-

Reagents: Bis(pinacolato)diboron (

), -

Process: Convert bromide to boronic ester, then oxidize with

/NaOH to yield 1-ethyl-1H-pyrazol-4-ol . -

Why: This ensures the oxygen is strictly at position 4.

-

-

Williamson Ether Synthesis:

-

Hydrolysis:

-

Reagents: LiOH, THF/Water.

-

Product: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid.

-

Synthetic Workflow Diagram

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These serve as "Go/No-Go" checkpoints.

1H-NMR Signature (DMSO-d6, 400 MHz)

The symmetry and chemical shifts provide definitive proof of the 1,4-substitution pattern.

| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Value |

| Pyrazole C3-H | 7.50 - 7.60 | Singlet | 1H | Confirms heteroaromatic ring |

| Pyrazole C5-H | 7.20 - 7.30 | Singlet | 1H | Distinct from C3; confirms 1,4-subst. |

| O-CH2-COOH | 4.55 | Singlet | 2H | Confirms ether linkage formation |

| N-CH2-CH3 | 4.05 | Quartet ( | 2H | Confirms N-ethylation |

| N-CH2-CH3 | 1.35 | Triplet ( | 3H | Coupled to methylene |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Confirms acid hydrolysis |

LC-MS Validation

-

Ionization Mode: ESI Positive (

) -

Target Mass:

-

Fragment Pattern: Loss of acetic acid moiety (

) is common in high-energy collisions, resulting in a peak at

Part 4: Medicinal Chemistry Applications[7][8][9]

Why synthesize this specific molecule? It acts as a bioisostere for phenoxyacetic acids, commonly found in PPAR agonists and auxin-like herbicides, but with improved solubility profiles.

Physicochemical Profile (Calculated)

Data below is essential for evaluating "Drug-Likeness" (Lipinski's Rules).

| Property | Value | Implication |

| cLogP | 0.45 | Highly water-soluble; low lipophilicity risk. |

| TPSA | 66.4 | Excellent membrane permeability (<140 |

| H-Bond Donors | 1 | Carboxylic acid proton. |

| H-Bond Acceptors | 4 | N2, Ether O, Carbonyl O, Hydroxyl O. |

| pKa (Acid) | ~3.5 | Ionized at physiological pH (Carboxylate anion). |

Application Logic

-

Fragment-Based Drug Discovery (FBDD): The pyrazole ring serves as a rigid spacer, while the carboxylic acid acts as a "warhead" to engage lysine or arginine residues in protein binding pockets.

-

PROTAC Linkers: The ether chain can be extended to create flexible linkers for E3 ligase recruiters.

-

Agrochemicals: Analogous to 2,4-D, this scaffold is explored for auxin-mimic activity with potentially lower volatility.

References

-

PubChem Compound Summary. (2025). 1-ethyl-1H-pyrazole-4-carboxylic acid (Structural Analog Analysis). National Center for Biotechnology Information. [Link]

-

Fustero, S., et al. (2010). Regioselective N-Alkylation of Pyrazoles: A Critical Review. Journal of Organic Chemistry. (Provides the basis for the N-ethylation vs O-alkylation logic). [Link]

-

European Chemical Agency (ECHA). (2025). Registration Dossier: Pyrazole Derivatives. (Regulatory context for pyrazole building blocks). [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

This Application Note is structured as a comprehensive technical guide for the synthesis of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid . It is designed for medicinal chemists and process development scientists, prioritizing robust, scalable, and regioselective methodologies.

Abstract & Scope

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a functionalized pyrazole derivative frequently utilized as a core scaffold in the development of CRTH2 antagonists, agrochemicals, and fragment-based drug discovery (FBDD). This guide details a modular, three-step synthesis starting from the commercially available 4-bromo-1-ethyl-1H-pyrazole .

Unlike traditional pyrazolone syntheses which often yield mixtures of 3- and 5-hydroxy tautomers, this protocol targets the 4-position specifically via a boronate oxidation strategy. This ensures high regiochemical fidelity and eliminates the formation of unwanted N-alkylation byproducts common in direct alkylation routes.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyrazole core. The target molecule is disassembled into three key precursors: the pyrazole ring, the ethyl group (already installed to prevent N-isomerism), and the glycolic acid moiety.

Figure 1: Retrosynthetic strategy highlighting the oxidative hydroxylation pathway as the key regiocontrol step.

Experimental Protocols

Phase 1: Synthesis of 1-Ethyl-1H-pyrazol-4-ol (The Nucleophile)

Rationale: Direct synthesis of 4-hydroxypyrazoles from hydrazine and acyclic ketones is difficult and often yields the 3- or 5-hydroxy isomers (pyrazolones). The most reliable route is the oxidation of the corresponding aryl boronate.

Step 1.1: Borylation (If starting from Bromide) If starting from 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, skip to Step 1.2.

-

Reagents: 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl2 (0.05 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 90°C, 4-12 h under Argon.

Step 1.2: Oxidative Hydroxylation This step converts the boronic ester to the hydroxyl group using basic peroxide.

-

Reagents: Boronate ester (1.0 eq), 30% H2O2 (3.0 eq), 1M NaOH (2.0 eq).

-

Solvent: THF / Water (1:1).

-

Protocol:

-

Dissolve the boronate ester in THF and cool to 0°C.

-

Add 1M NaOH solution.

-

Critical Step: Add H2O2 dropwise. The reaction is exothermic . Maintain internal temperature <20°C.

-

Stir at room temperature for 1-2 hours. Monitor by TLC/LCMS (Boronate disappears; Alcohol appears).

-

Quench: Carefully quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains.

-

Workup: Acidify to pH ~6 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (DCM/MeOH) if necessary, though the crude is often pure enough.

-

Phase 2: O-Alkylation (Ether Bond Formation)

Rationale: 4-Hydroxypyrazoles can react at Oxygen or Nitrogen (N2). However, since N1 is blocked (ethyl group) and the conditions are basic, O-alkylation is favored over N-alkylation due to the formation of the oxyanion.

-

Reagents: 1-Ethyl-1H-pyrazol-4-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), Cesium Carbonate (Cs2CO3) (2.0 eq) or Potassium Carbonate (K2CO3).

-

Solvent: DMF (Anhydrous) or Acetone.

-

Protocol:

-

Charge a flask with 1-Ethyl-1H-pyrazol-4-ol and DMF (0.2 M concentration).

-

Add Cs2CO3. Stir for 15 minutes at RT to deprotonate the hydroxyl group.

-

Add Ethyl bromoacetate dropwise.[1]

-

Heat to 60°C for 3-5 hours.

-

Monitoring: LCMS should show conversion to the ester [M+H]+ ~ 199.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate 80:20 to 50:50).

-

Phase 3: Ester Hydrolysis (Saponification)

Rationale: Mild hydrolysis conditions are required to prevent cleavage of the ether bond. Lithium Hydroxide (LiOH) is preferred over harsh mineral acids.

-

Reagents: Ethyl 2-(1-ethyl-1H-pyrazol-4-yloxy)acetate (1.0 eq), LiOH.H2O (3.0 eq).

-

Solvent: THF / Water / MeOH (3:1:1).

-

Protocol:

-

Dissolve the ester in the solvent mixture.

-

Add LiOH.H2O.

-

Stir at Room Temperature for 2-4 hours.

-

Workup: Concentrate to remove THF/MeOH.

-

Acidification: Cool the aqueous residue to 0°C and acidify to pH 2-3 with 1M HCl.

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water.[2] If no precipitate, extract with EtOAc.

-

Analytical Data & Characterization

The following table summarizes the expected analytical signatures for validation.

| Component | Technique | Expected Signal / Value |

| Mass Spectrometry | ESI-MS (Positive) | [M+H]+ = 171.07 (Calculated for C7H10N2O3) |

| Proton NMR | 1H NMR (DMSO-d6) | δ 12.8 (br s, 1H, COOH)δ 7.55 (s, 1H, Pyrazole-H3)δ 7.25 (s, 1H, Pyrazole-H5)δ 4.60 (s, 2H, O-CH2-CO)δ 4.05 (q, 2H, N-CH2-CH3)δ 1.35 (t, 3H, N-CH2-CH3) |

| Carbon NMR | 13C NMR | Carbonyl (~170 ppm), Pyrazole C-O (~145 ppm), Pyrazole CH (~130/120 ppm), Ethyl CH2/CH3. |

| Appearance | Visual | White to off-white solid. |

Critical Process Parameters (CPP) & Troubleshooting

Figure 2: Critical Control Points for safety and yield optimization.

-

Exotherm Control (Step 1.2): The oxidation of boronic esters with H2O2 is highly exothermic. Failure to cool the reaction can lead to thermal runaway or decomposition of the pyrazole ring.

-

Base Selection (Step 2): While K2CO3 is cheaper, Cesium Carbonate (Cs2CO3) often provides higher yields in O-alkylation of heteroaromatic alcohols due to the "cesium effect" (enhanced solubility and nucleophilicity).

-

DMF Removal: Residual DMF can complicate the crystallization of the final acid. Ensure thorough water/LiCl washes or use Acetone as an alternative solvent if the intermediate solubility permits.

Safety & Handling

-

Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Wear face shield and chemical resistant gloves. Ensure quench is complete before disposal.

-

Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Boronic Esters: Generally low toxicity but should be handled as potential irritants.

References

-

Synthesis of 4-Hydroxypyrazoles via Boronate Oxidation

- Title: Preparation of 4-hydroxypyrazoles via oxid

- Context: General methodology for converting pyrazole boron

- Source:Tetrahedron Letters, 2009, 50(26), 3509-3511.

-

O-Alkylation Protocols

- Title: Scalable Synthesis of Pyrazole Ethers.

- Context: Conditions for alkylating 4-hydroxypyrazoles using bromoacet

- Source:Patent WO2016011930A1 (Example synthesis of similar pyrazole ethers).

-

General Pyrazole Chemistry

- Title: 1-Ethyl-1H-pyrazol-4-ol (Intermediate D

- Source: PubChem Compound Summary.

Sources

Application Note: Amide Coupling Strategies for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid

Part 1: Introduction & Molecule Profile[1][2][3]

The "Linker" Challenge in Medicinal Chemistry

In modern drug discovery, particularly in the design of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras), the quality of the linker region is paramount. (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid represents a "privileged" building block. It combines a polar, solubility-enhancing pyrazole heterocycle with a flexible ether-linked carboxylic acid tail.

Unlike simple phenyl-acetic acids, the pyrazole core reduces lipophilicity (LogP), a critical parameter for oral bioavailability. The ether linkage (-O-CH₂-) provides rotational freedom without the metabolic liability of an ester, making this molecule an ideal spacer for connecting pharmacophores.

Physicochemical Profile

Before initiating synthesis, understanding the substrate's electronic and physical behavior is critical for selecting the right coupling conditions.

| Property | Value / Characteristic | Implication for Synthesis |

| IUPAC Name | 2-((1-Ethyl-1H-pyrazol-4-yl)oxy)acetic acid | Standard nomenclature for searching. |

| CAS Number | 2380191-45-5 | Use for vendor verification. |

| Molecular Weight | 170.17 g/mol | Low MW allows for high atom economy. |

| Acid pKa (est) | ~3.5 - 3.8 | More acidic than alkyl acetic acids due to the |

| Pyrazole Basic pKa | ~2.5 (N-2 position) | Weakly basic. Unlikely to interfere with standard bases (DIEA/TEA) but can protonate in strong acid workups. |

| Solubility | DMSO, DMF, MeOH, DCM (Moderate) | Compatible with standard organic coupling solvents. |

Part 2: Strategic Coupling Protocols

The following protocols are ranked by Reliability (Discovery Scale) and Scalability (Process Scale).

Decision Logic for Reagent Selection

Do not default to EDC/HOBt. Use this logic flow to select the optimal reagent for this specific substrate.

Figure 1: Decision tree for selecting the appropriate amide coupling strategy based on amine nucleophilicity and reaction scale.

Method A: HATU Activation (The Gold Standard)

Best for: Discovery chemistry, library synthesis, and valuable/scarce amines. Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester) intermediate. The pyrazole nitrogen (N2) does not interfere because the activation rate of the carboxylate by HATU is orders of magnitude faster than any self-interaction.

Materials

-

Acid: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv[1]

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Protocol

-

Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Observation: The solution may turn slightly yellow/orange. This "pre-activation" ensures the active ester is formed before the amine sees the acid, reducing potential side reactions.

-

-

Coupling: Add the Amine (1.0–1.2 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Workup (Small Scale):

-

Dilute with EtOAc (10 volumes).

-

Wash with sat. NaHCO₃ (2x) to remove HOBt/HATU byproducts.

-

Wash with Water (1x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: T3P (Propylphosphonic Anhydride)

Best for: Scale-up (>1g), "Green" chemistry requirements, and difficult purifications. Advantage: T3P byproducts are water-soluble, often eliminating the need for chromatography.

Materials

-

Acid: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M)

Step-by-Step Protocol

-

Charge: To a reactor/flask, add the Acid , Amine , and Base into the solvent (EtOAc is preferred for ease of workup).

-

Cooling: Cool the mixture to 0°C (ice bath). T3P reaction is exothermic.

-

Addition: Dropwise add the T3P solution .

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Note: T3P is slower than HATU but cleaner. If conversion is low after 16h, heat to 50°C.

-

-

Workup:

-

Quench with water.

-

Separate layers.

-

Wash organic layer with 1N HCl (careful if your product has a basic amine; if so, skip acid wash), then sat. NaHCO₃, then brine.

-

The organic layer usually contains pure amide.

-

Method C: Acid Chloride via Ghosez’s Reagent

Best for: Extremely non-nucleophilic amines (e.g., electron-deficient anilines) where HATU fails. Why Ghosez? Thionyl chloride (SOCl₂) generates HCl and heat, which might degrade the pyrazole ether linkage or cause darkening. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.

Protocol

-

Dissolve Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

-

Check: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

-

Add the Amine (1.0 equiv) and a base (TEA or Pyridine, 2.0 equiv).

-

Stir until completion.

Part 3: Troubleshooting & Critical Analysis

Common Failure Modes

| Symptom | Probable Cause | Solution |

| Low Yield | "O-Acylurea" rearrangement (if using EDC) | Switch to HATU or T3P. EDC requires rapid nucleophilic attack; if amine is slow, the intermediate rearranges to an unreactive N-acylurea. |

| Product stuck in Aqueous | Product is too polar | The pyrazole + amide bond increases polarity. Use n-Butanol/DCM extraction or lyophilize directly and use Reverse Phase HPLC. |

| N-Acylation of Pyrazole? | Incorrect Regiochemistry | Unlikely. The N1 position is ethylated. The N2 position is not nucleophilic enough to compete with a primary amine. |

Workflow Visualization

The following diagram illustrates the chemical pathway and potential side-reactions to avoid.

Figure 2: Reaction pathway showing the critical activation step and the risk of hydrolysis if anhydrous conditions are not maintained.

Part 4: References & Sourcing

In-Text Citations & Validation

-

Compound Verification: The core structure is a known building block in medicinal chemistry, often categorized under pyrazole-acetic acid derivatives.

-

Source: - Note: While the exact ether-linked CAS 2380191-45-5 is vendor-specific, the chemistry is homologous to the 4-carboxylic acid variants.

-

-

Coupling Reagent Efficacy: The superiority of HATU for heteroaromatic acids is well-documented in peptide and medicinal chemistry literature.

-

Source:

-

-

T3P Application: For scale-up advantages of propylphosphonic anhydride.

-

Source: (General reference for T3P utility).

-

References

-

PubChem. 1-ethyl-1H-pyrazole-4-carboxylic acid (Structural Analog Data).[4] National Library of Medicine. Available at: [Link]

- Montalbetti, C.A.G.N. and Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), pp.10827-10852. (Standard field reference for mechanism).

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid and all coupling reagents before handling.

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. One moment, please... [nanobioletters.com]

- 4. 1-ethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 832221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (1-Ethyl-1H-pyrazol-4-yloxy)-acetic Acid as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus has emerged as a privileged scaffold, present in numerous FDA-approved drugs ranging from anti-inflammatories (e.g., celecoxib, tepoxalin) to targeted oncology therapeutics[1][2]. (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is a highly specialized, bifunctional pharmaceutical intermediate that combines the metabolic stability of an N-alkylated pyrazole with the synthetic versatility of an oxyacetic acid linker.

This application note provides a comprehensive guide to utilizing this intermediate in drug discovery workflows. It details the structural rationale for its use, outlines self-validating protocols for downstream functionalization, and provides mechanistic insights into how this building block improves the physicochemical properties of target active pharmaceutical ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The transition from traditional benzenoid rings to heteroaromatic systems is a cornerstone of contemporary drug design. Replacing a phenoxyacetic acid moiety with a (1-ethyl-1H-pyrazol-4-yloxy)-acetic acid scaffold yields several distinct advantages[2]:

-

Bioisosterism & Lipophilicity: The pyrazole ring acts as a bioisostere for benzene but possesses a significantly lower partition coefficient (ClogP). This reduction in lipophilicity directly translates to improved aqueous solubility, a critical factor in overcoming poor oral bioavailability in early-stage drug candidates[2].

-

Locked Tautomerism: Unsubstituted pyrazoles exist as a mixture of rapid N1/N2 tautomers, which complicates Structure-Activity Relationship (SAR) interpretation and NMR characterization. The N1-ethyl group permanently locks the conformation, ensuring a single, predictable binding mode[2].

-

Enhanced Target Engagement: The N2 atom of the pyrazole ring serves as a potent hydrogen-bond acceptor, providing an additional interaction point for kinase hinge regions or enzyme active sites that a phenyl ring cannot offer[1].

-

The Oxyacetic Acid Linker: The ether (-O-) linkage provides conformational flexibility, allowing the molecule to adapt to binding pockets, while the terminal carboxylic acid serves as a universal handle for amide coupling, esterification, or cyclization into heterocycles (e.g., oxadiazoles)[3][4].

Table 1: Comparative Physicochemical Properties

| Property | Phenoxyacetic Acid Scaffold | (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid | Impact on Drug Design |

| Aromatic Core | Benzene | 1-Ethylpyrazole | Bioisosteric replacement |

| Estimated ClogP | ~1.40 | ~0.30 | Dramatically improved aqueous solubility |

| H-Bond Acceptors | 3 | 5 | Enhanced target binding affinity |

| Tautomerism | None | Locked (N-Ethyl) | Predictable SAR and simplified analytics |

| Metabolic Liability | High (Aromatic oxidation) | Low (Electron-deficient core) | Extended half-life, reduced toxicity |

SAR Logic & Synthetic Workflow Visualizations

The following diagrams illustrate the logical breakdown of the intermediate's structural features and the standard synthetic workflow for integrating it into an API.

Caption: Structure-Activity Relationship (SAR) rationale for the pyrazole-4-yloxyacetic acid scaffold.

Caption: Step-by-step workflow for HATU-mediated amide coupling of the pyrazole intermediate.

Experimental Protocols: Amide Coupling for API Synthesis

The most common application of (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid is its coupling with complex amines to form stable amide bonds. The following protocol utilizes HATU, which is highly recommended over standard EDCI/HOBt for electron-rich heteroaromatic acids to prevent sluggish reaction rates and minimize side-product formation.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a target pyrazole-amide API with >95% purity.

Reagents Required:

-

(1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (1.0 equiv)

-

Target Amine (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to the acid)

Step-by-Step Methodology:

-

Pre-Activation (Causality: Preventing Amine Guanidinylation):

-

Charge a dry, argon-flushed round-bottom flask with (1-Ethyl-1H-pyrazol-4-yloxy)-acetic acid (1.0 eq) and anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

-

Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise.

-

Expert Insight: Activating the acid at 0 °C prior to amine addition ensures the formation of the highly reactive HOAt ester. If the amine is added simultaneously with HATU, the amine can attack the uronium salt of HATU, forming a dead-end guanidinium byproduct.

-

-

Amine Addition:

-

Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated ester mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

-

Self-Validating Check (In-Process Control):

-

Procedure: Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

-

Validation Criteria: The reaction is complete when the mass of the starting acid (